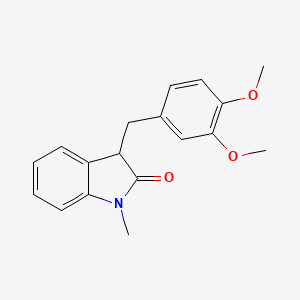amine dihydrochloride](/img/structure/B6005277.png)
[2-(4-morpholinyl)ethyl](4-pyridinylmethyl)amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-morpholinyl)ethyl](4-pyridinylmethyl)amine dihydrochloride, commonly known as MEM, is a chemical compound used in scientific research. It is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors (nAChRs). MEM has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
MEM is a selective agonist for the α7 subtype of [2-(4-morpholinyl)ethyl](4-pyridinylmethyl)amine dihydrochloride. These receptors are widely distributed in the brain and are involved in various physiological processes, including learning and memory, attention, and sensory processing. Activation of α7 [2-(4-morpholinyl)ethyl](4-pyridinylmethyl)amine dihydrochloride by MEM leads to an influx of calcium ions into the neuron, which triggers various downstream signaling pathways.
Biochemical and Physiological Effects:
MEM has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, MEM has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using MEM in lab experiments is its selectivity for the α7 subtype of [2-(4-morpholinyl)ethyl](4-pyridinylmethyl)amine dihydrochloride. This allows researchers to specifically target this receptor subtype and study its effects on various physiological processes. However, one limitation of using MEM is its relatively low potency compared to other α7 nAChR agonists. This can make it difficult to achieve consistent and reliable results in experiments.
将来の方向性
There are several future directions for research on MEM. One area of interest is its potential use in treating cognitive deficits associated with aging and neurodegenerative diseases. Another area of interest is its potential use in treating addiction and substance abuse disorders. Additionally, further studies are needed to fully understand the mechanism of action of MEM and its effects on various physiological processes.
合成法
MEM can be synthesized using a multi-step process starting from pyridine. The first step involves the reaction of pyridine with 2-chloroethyl morpholine to form N-(2-chloroethyl)morpholine. This intermediate is then reacted with 4-pyridinemethanol to obtain MEM as a dihydrochloride salt.
科学的研究の応用
MEM has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. MEM has also been studied for its potential use in treating depression, anxiety, and addiction.
特性
IUPAC Name |
2-morpholin-4-yl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.2ClH/c1-3-13-4-2-12(1)11-14-5-6-15-7-9-16-10-8-15;;/h1-4,14H,5-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRMAQANKXAARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholin-4-yl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(5-bromo-2-furoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6005201.png)
![1-[2-methoxy-5-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6005206.png)
![7-(2,3-difluorobenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6005211.png)
![3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6005222.png)
![4-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-piperidinyl)-N-(1-phenylethyl)benzamide](/img/structure/B6005225.png)

![2-[(3,5-dibromo-2-hydroxybenzylidene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6005233.png)

![ethyl N-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}-beta-alaninate](/img/structure/B6005269.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6005273.png)
![1-(4-chlorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6005274.png)
![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6005282.png)
![2-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B6005284.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6005300.png)